molecular formula C21H26N4O2 B4118935 N-1-adamantyl-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide

N-1-adamantyl-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide

Cat. No. B4118935
M. Wt: 366.5 g/mol
InChI Key: NPFPZJFFQNGDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as AMIH, and it has been found to have a range of biochemical and physiological effects that make it useful for a variety of research purposes.

Mechanism of Action

The mechanism of action of AMIH is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the death of cancer cells and the prevention of further growth and spread of the cancer.
Biochemical and Physiological Effects:
AMIH has been found to have a range of biochemical and physiological effects that make it useful for a variety of research purposes. It has been found to have anti-inflammatory properties, and it has also been found to be effective against certain types of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMIH in lab experiments is its potency. It has been found to be effective at very low concentrations, which makes it a cost-effective option for researchers. However, one of the main limitations is that it is a complex compound to synthesize, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving AMIH. One area of interest is in the development of new cancer treatments that are based on this compound. Another area of interest is in the development of new antibiotics that are based on the anti-bacterial properties of AMIH. Additionally, there is potential for research into the use of AMIH in the treatment of other diseases and conditions, such as inflammation and autoimmune disorders.

Scientific Research Applications

AMIH has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that AMIH has potent anti-cancer properties, and it has been found to be effective against a range of different types of cancer cells.

properties

IUPAC Name

1-(1-adamantyl)-3-[(1-methylindole-3-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-25-12-17(16-4-2-3-5-18(16)25)19(26)23-24-20(27)22-21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,12-15H,6-11H2,1H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFPZJFFQNGDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NNC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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